molecular formula C18H11F2N3O4 B2369060 2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922041-66-5

2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2369060
Número CAS: 922041-66-5
Peso molecular: 371.3
Clave InChI: CTAQQVKKEGHSLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,3,4-oxadiazole core linked to a 2,6-difluorobenzamide moiety and a 7-methoxybenzofuran substituent. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry.

Propiedades

IUPAC Name

2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O4/c1-25-12-7-2-4-9-8-13(26-15(9)12)17-22-23-18(27-17)21-16(24)14-10(19)5-3-6-11(14)20/h2-8H,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAQQVKKEGHSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The methoxybenzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole moieties with the difluorobenzamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield benzofuran carboxylic acid, while reduction of the oxadiazole ring may produce benzofuran amines.

Aplicaciones Científicas De Investigación

2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. For example, if it is being studied as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparación Con Compuestos Similares

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

  • Structural Similarities : Both LMM5 and LMM11 contain a 1,3,4-oxadiazole ring and a benzamide group, akin to the target compound.
  • Key Differences :
    • LMM5: Substituted with a 4-methoxyphenylmethyl group and a benzyl(methyl)sulfamoyl moiety.
    • LMM11: Features a furan-2-yl group and cyclohexyl(ethyl)sulfamoyl substituent.
  • Biological Activity : These compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1). The sulfamoyl groups in LMM5/LMM11 enhance enzyme binding, whereas the target compound’s benzofuran may prioritize hydrophobic interactions .

RO2959 (SOCE Inhibitor)

  • Structural Similarities : Shares the 2,6-difluorobenzamide motif.
  • Key Differences : RO2959 incorporates a pyrazine ring and a thiazole group instead of the oxadiazole-benzofuran system.
  • Biological Activity : Inhibits store-operated calcium entry (SOCE) by blocking CRAC channels, reducing T-cell proliferation and cytokine production. The pyrazine-thiazole system likely enhances membrane permeability compared to the bulkier benzofuran in the target compound .

2,6-Difluoro-N-{[5-({2-[(4-Fluorobenzyl)Amino]-2-Oxoethyl}Sulfanyl)-1,3,4-Oxadiazol-2-yl]Methyl}Benzamide

  • Structural Similarities : Contains the 1,3,4-oxadiazole ring and 2,6-difluorobenzamide core.
  • Key Differences: Substituted with a sulfanyl chain and 4-fluorobenzylamino group, increasing polarity compared to the target compound’s methoxybenzofuran.
  • Physicochemical Properties : Molecular mass (436.408 g/mol) and logP values (estimated higher due to fluorinated groups) suggest moderate solubility, contrasting with the target compound’s likely enhanced lipophilicity from the benzofuran .

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Carbamoyl}-2,6-Difluorobenzamide

  • Structural Similarities : Shares the 2,6-difluorobenzamide group.
  • Key Differences : Replaces the oxadiazole ring with a thiadiazole (sulfur instead of oxygen) and includes a 2,4-dichlorophenyl group.
  • Chlorine substituents may enhance halogen bonding in target interactions compared to the methoxy group in the benzofuran derivative .

Comparative Data Table

Compound Name/ID Molecular Formula Key Substituents Biological Activity Mechanism/Application References
Target Compound C₁₉H₁₃F₂N₃O₄ 7-Methoxybenzofuran, 1,3,4-oxadiazole Hypothesized antifungal activity Enzyme inhibition (speculative) N/A
LMM5 C₂₅H₂₄N₄O₄S 4-Methoxyphenylmethyl, sulfamoyl Antifungal Thioredoxin reductase inhibition
RO2959 C₂₀H₁₇F₂N₅O₂S Pyrazine, thiazole SOCE inhibition CRAC channel blockade
Compound from C₁₉H₁₅F₃N₄O₃S 4-Fluorobenzylamino, sulfanyl chain Not specified Structural analog
Thiadiazole Analog () C₁₆H₈Cl₂F₂N₄O₂S 2,4-Dichlorophenyl, thiadiazole Not specified Pesticide/Medicinal candidate

Mechanistic and Structural Insights

  • 1,3,4-Oxadiazole vs. Thiadiazole : The oxygen in oxadiazole (target compound, LMM5) offers greater electronegativity than sulfur in thiadiazole (), affecting electron distribution and binding to enzymatic targets .
  • Substituent Effects : The 7-methoxybenzofuran in the target compound likely enhances π-π stacking and hydrophobic interactions compared to LMM5’s sulfamoyl groups or RO2959’s heteroaromatic systems.
  • Fluorination Impact : 2,6-Difluoro substitution (common in all analogs) improves metabolic stability and membrane permeability, critical for drug bioavailability .

Actividad Biológica

2,6-Difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a unique structure characterized by two fluorine atoms on the benzamide ring and a methoxybenzofuran moiety linked to an oxadiazole ring. The biological activity of this compound has garnered attention due to its potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound involves multiple steps:

  • Formation of the Benzofuran Moiety : This is achieved through cyclization reactions under acidic or basic conditions.
  • Synthesis of the Oxadiazole Ring : Typically formed by cyclizing hydrazides with carboxylic acids or their derivatives.
  • Coupling Reactions : The final step involves coupling the benzofuran and oxadiazole moieties with the difluorobenzamide using coupling reagents such as EDCI or DCC.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Recent research highlights the compound's cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) with IC50 values in the micromolar range .
Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.651.93
HCT1160.782.84
A5491.171.54

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in cell cycle progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Mechanism : It may inhibit bacterial growth by interfering with cell wall synthesis or protein functions. Specific studies are needed to elucidate its exact targets within microbial cells.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

  • Benzofuran Derivatives : Research indicates that benzofuran derivatives possess significant anticancer properties, with some exhibiting inhibition rates exceeding 70% against various cancer types including leukemia and melanoma .
  • Oxadiazole-Based Compounds : Compounds containing oxadiazole rings have demonstrated higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization, coupling, and purification. Key steps include:

  • Cyclization of benzofuran and oxadiazole moieties : Use THF/HCl mixtures under reflux (30–60 min) to form the oxadiazole core, achieving yields of 76–83% (as seen in analogous syntheses) .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for coupling 2,6-difluorobenzoic acid derivatives to the oxadiazole scaffold.
  • Purification : Utilize HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to achieve >95% purity .

Q. Critical Factors :

  • Temperature : Reflux conditions (80–100°C) improve cyclization efficiency.
  • Acid concentration : 4 M HCl enhances protonation of intermediates, reducing side reactions .
  • Solvent polarity : THF promotes solubility of aromatic intermediates.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy, fluorine, benzofuran). For example, the 7-methoxy group in benzofuran appears as a singlet at δ 3.8–4.0 ppm .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 429.3) and detect impurities .
  • X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration validation, as demonstrated in structurally similar benzamide derivatives .
  • HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of analogous benzamide-oxadiazole derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural modifications. To address this:

  • Control experiments : Standardize assays (e.g., enzyme inhibition using consistent substrate concentrations and pH buffers).
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups on benzofuran) and compare bioactivity .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to evaluate significance of observed differences, as seen in environmental impact studies .

Example : If one study reports high kinase inhibition while another shows no activity, assess the role of the 7-methoxy group in binding affinity via mutagenesis or docking simulations.

Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound?

Methodological Answer:

  • Solubility enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as a salt (e.g., hydrochloride) without altering the core structure .
  • Metabolic stability : Replace metabolically labile sites (e.g., methyl groups on oxadiazole) with deuterated analogs or fluorine substituents .
  • Bioavailability testing : Use in vitro Caco-2 cell models to predict intestinal absorption and in vivo PK studies in rodents .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the oxadiazole ring and active-site residues .
  • QSAR modeling : Develop quantitative models correlating substituent electronegativity (e.g., fluorine) with activity using datasets from analogous compounds .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological risks of this compound?

Methodological Answer: Adopt a tiered approach based on OECD guidelines:

Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions .

Biotic studies : Assess microbial degradation in soil/water matrices using LC-MS/MS .

Ecotoxicology : Conduct acute toxicity assays on Daphnia magna and chronic studies on algae (e.g., Chlorella vulgaris) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.